5H-Indeno[1,2-c]pyridine
Overview
Description
5H-Indeno[1,2-c]pyridine is a heterocyclic compound that features a fused ring system combining an indene and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno[1,2-c]pyridine typically involves multicomponent reactions. One common method is the sequential Knoevenagel condensation followed by Michael addition. This process involves the reaction of aromatic aldehydes, malononitrile, and 1,3-indandione. The reaction proceeds at ambient temperature without the need for a catalyst, making it an efficient and straightforward synthetic route .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and catalyst-free synthesis can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes this compound amenable to large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5H-Indeno[1,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and various substituted pyridine compounds.
Scientific Research Applications
5H-Indeno[1,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5H-Indeno[1,2-c]pyridine involves its interaction with various molecular targets and pathways. For instance, its antihistaminic activity is attributed to its ability to block histamine receptors, while its antioxidant properties are due to its ability to scavenge free radicals. The compound’s antiviral activity may involve inhibition of viral replication through interaction with viral enzymes or proteins.
Comparison with Similar Compounds
- 5H-Indeno[1,2-b]pyridine
- Indeno[1,2-b]quinoline
- Indeno[1,2-b]pyrrole
Comparison: 5H-Indeno[1,2-c]pyridine is unique due to its specific ring fusion and the presence of a nitrogen atom in the pyridine ring This structural feature imparts distinct electronic properties and reactivity compared to similar compounds
Properties
IUPAC Name |
5H-indeno[1,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-2-4-11-9(3-1)7-10-5-6-13-8-12(10)11/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVYBAAJUSTEBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497085 | |
Record name | 5H-Indeno[1,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244-42-8 | |
Record name | 5H-Indeno[1,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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